2-(4-Methoxyphenyl)azetidine
Overview
Description
2-(4-Methoxyphenyl)azetidine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is also known by its IUPAC name, 2-(4-methoxyphenyl)azetidine .
Synthesis Analysis
The synthesis of azetidines, including 2-(4-Methoxyphenyl)azetidine, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for 2-(4-Methoxyphenyl)azetidine is 1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 . The structure of this compound has been determined using X-Ray crystal structure determination .Chemical Reactions Analysis
Azetidines, including 2-(4-Methoxyphenyl)azetidine, are involved in [2+2] photocycloaddition reactions . These reactions represent a powerful method for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis
2-(4-Methoxyphenyl)azetidine has a molecular weight of 163.22 . Its physical and chemical properties can be found in databases like PubChem and Sigma-Aldrich .Scientific Research Applications
Synthesis of Functionalized Azetidines
2-(4-Methoxyphenyl)azetidine: is a valuable intermediate in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene is a potent method for constructing azetidine rings with high regio- and stereoselectivity . The resulting functionalized azetidines are crucial in the synthesis of complex natural products and pharmaceutical scaffolds.
Polymer Chemistry
In polymer chemistry, azetidines serve as building blocks for polyamines through anionic and cationic ring-opening polymerization . The ability to control the structure (branched vs. linear) and degree of polymerization opens up possibilities for creating materials with specific properties, such as antibacterial coatings, CO2 adsorption materials, and non-viral gene transfection vectors.
Safety And Hazards
Future Directions
Azetidines, including 2-(4-Methoxyphenyl)azetidine, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in medicinal chemistry .
properties
IUPAC Name |
2-(4-methoxyphenyl)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRQFXJWMOUDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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